molecular formula C13H17Cl4NO B1456140 2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride CAS No. 1219949-22-0

2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride

Cat. No. B1456140
CAS RN: 1219949-22-0
M. Wt: 345.1 g/mol
InChI Key: CQYAEBHUSVWKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, which includes “2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride”, is a significant area of research in modern organic chemistry . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .


Molecular Structure Analysis

The molecular structure of “2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride” consists of a piperidinyl group attached to a trichlorophenyl ether group via an ethyl linker. The molecule contains one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Chromatography

Chromatography: is a laboratory technique for the separation of a mixture. The compound can be used as a standard in chromatographic analysis to help identify and quantify similar compounds within a sample. Its unique structure allows it to serve as a reference point for the retention time and behavior of related substances during the chromatography process .

Mass Spectrometry

In mass spectrometry , this compound could be utilized as a calibration standard . Mass spectrometry requires precise standards to ensure accurate mass-to-charge ratio measurements. The distinct molecular weight and structure of this compound make it suitable for calibrating the equipment and verifying the mass spectrometry results .

Safety And Hazards

“2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride” is classified as an irritant . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-[2-(2,4,5-trichlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3NO.ClH/c14-10-6-12(16)13(7-11(10)15)18-5-3-9-2-1-4-17-8-9;/h6-7,9,17H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYAEBHUSVWKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC(=C(C=C2Cl)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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